molecular formula C11H15FN2 B13435333 N-cyclohexyl-2-fluoropyridin-4-amine

N-cyclohexyl-2-fluoropyridin-4-amine

Cat. No.: B13435333
M. Wt: 194.25 g/mol
InChI Key: HZEFDKRFHBLOKL-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-fluoropyridin-4-amine: is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 g/mol It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a fluorine atom at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of N-cyclohexyl-2-fluoropyridin-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-fluoropyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Nucleophilic Addition Reactions: The amine group can participate in nucleophilic addition reactions with electrophiles.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or lithium diisopropylamide (LDA) can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

N-cyclohexyl-2-fluoropyridin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The cyclohexyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Uniqueness: N-cyclohexyl-2-fluoropyridin-4-amine is unique due to the presence of the cyclohexyl group, which can significantly alter its chemical and biological properties compared to other fluoropyridine derivatives. The combination of the cyclohexyl group and the fluorine atom provides a distinct set of characteristics that can be leveraged in various applications.

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

N-cyclohexyl-2-fluoropyridin-4-amine

InChI

InChI=1S/C11H15FN2/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,13,14)

InChI Key

HZEFDKRFHBLOKL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC(=NC=C2)F

Origin of Product

United States

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